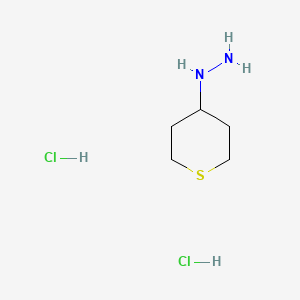

1-((4-溴吡啶-2-基)氧)-2-甲基丙烷-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

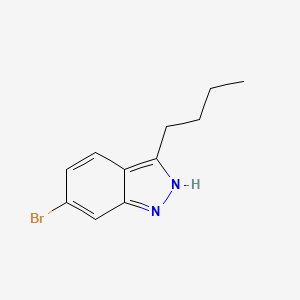

“1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine” is a chemical compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of study in chemistry. Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

科学研究应用

免疫反应调节

咪喹莫特是1-((4-溴吡啶-2-基)氧)-2-甲基丙烷-2-胺的类似物,因其通过诱导干扰素-α、-β和各种白细胞介素等细胞因子来激活免疫系统的能力而受到认可。虽然它在体外没有表现出固有的抗病毒或抗增殖活性,但体内研究表明它在引起免疫调节、抗病毒、抗增殖和抗肿瘤活性方面的潜力。它的用途包括治疗各种皮肤疾病,如生殖器疣、疱疹、传染性软疣、基底细胞癌和银屑病。这些特性使其成为皮肤病学应用中一种有前途的局部用药(Syed, 2001)。

化学和药理学

2-氧代-3-氰基吡啶衍生物在结构上与1-((4-溴吡啶-2-基)氧)-2-甲基丙烷-2-胺相关,由于其多种生物活性(如抗癌、抗菌、抗真菌、镇静、强心剂和HIV-1非核苷逆转录酶抑制剂)而具有重要意义。该支架的反应性使其成为各种有机合成中的重要中间体。这篇综述重点介绍了这些衍生物的合成和药理应用的最新进展,为未来的药物化学研究提供了见解(Ghosh 等,2015)。

含氮化合物降解

高级氧化工艺(AOP)因其在降解含氮化合物(如芳香胺、脂肪胺、含氮染料和含氮农药)方面的有效性而受到研究。这些化合物以其对传统降解方法的耐受性而闻名。该综述提供了有关降解效率、反应机理和各种工艺参数影响的数据。它强调了在优化条件下需要定制的混合方法以实现有效的降解,表明处理难降解含氮化合物具有复杂性(Bhat & Gogate, 2021)。

未来方向

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Compounds ethyl 6-(5-((4-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds might be developed as novel anti-fibrotic drugs .

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and is crucial for the construction of complex organic molecules.

Pharmacokinetics

The compound’s predicted boiling point is 2673±250 °C , and it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . These properties may influence its bioavailability and stability.

Result of Action

Given its potential use in sm cross-coupling reactions , it could contribute to the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that exposure to oxygen or temperatures outside this range could potentially affect its stability and efficacy.

属性

IUPAC Name |

1-(4-bromopyridin-2-yl)oxy-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-9(2,11)6-13-8-5-7(10)3-4-12-8/h3-5H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRGRSLAHWKROT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=NC=CC(=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744479 |

Source

|

| Record name | 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289057-87-9 |

Source

|

| Record name | 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

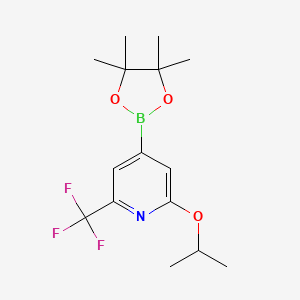

![2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B567249.png)